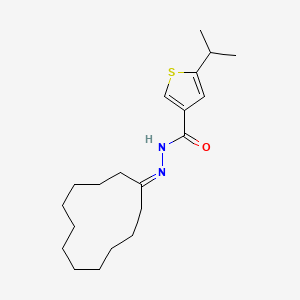

![molecular formula C18H20N4O2 B4625213 (3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)

(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including compounds similar to the one of interest, involves starting from precursors like 3-sulfolene. These derivatives can be obtained through epoxidation followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives (Tan et al., 2016). This method showcases the adaptability in synthesizing isoindole derivatives with significant precision.

Molecular Structure Analysis

The structural characterization of isoindole derivatives has been achieved using advanced spectroscopic techniques. For instance, the identity and structure of similar compounds have been confirmed through 1D and 2D NMR spectroscopy, highlighting the utility of these techniques in elucidating molecular structures (Dioukhane et al., 2021).

Chemical Reactions and Properties

Isoindole-1,3-dione compounds participate in various chemical reactions, including palladium-catalyzed aminocarbonylation, which produces 2-substituted isoindole-1,3-diones. This method demonstrates a straightforward approach to synthesizing this class of heterocycles, tolerating a wide range of functional groups (Worlikar & Larock, 2008).

Physical Properties Analysis

The investigation of isoindole-1,3-dione compounds has extended to their optical properties, such as absorbance and refractive index. These studies provide insight into the potential applications of these materials in various domains, including material science and photonics (Tan et al., 2018).

Chemical Properties Analysis

Isoindole-1,3-dione derivatives have been explored for their reactivity and interaction with different chemicals, revealing a range of possible chemical transformations. These studies not only highlight the versatility of these compounds in chemical synthesis but also their potential in developing new materials and pharmaceuticals (Tan et al., 2014).

Applications De Recherche Scientifique

Structural Characterization

Research has focused on the structural characterization of related isoindole derivatives using advanced spectroscopic methods. For example, the structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was confirmed using 1D and 2D NMR spectroscopy, highlighting the importance of these techniques in determining the molecular structure of complex organic compounds (Dioukhane et al., 2021).

Photophysical Studies

Photophysical studies of novel phthalimide derivatives, including solvatochromic shift methods for estimating ground and singlet excited state dipole moments, are pivotal. These studies contribute to understanding the electronic properties and behavior of isoindole derivatives in different environments, which is crucial for their potential applications in optical materials and sensors (Akshaya et al., 2016).

Medicinal Chemistry Applications

Isoindole derivatives have been explored for their medicinal applications, particularly as inhibitors of enzymes like tyrosinase, showcasing their potential in therapeutic contexts. For instance, phthalimide-1,2,3-triazole hybrid compounds have shown promising tyrosinase inhibitory activity, indicating their utility in developing treatments for conditions like hyperpigmentation (Tehrani et al., 2019).

Synthesis and Catalysis

The synthesis of isoindole derivatives has been a significant area of research, with studies focusing on efficient, catalytic methods to produce these compounds. For example, the carbonylative cyclization of o-iodobenzoic acid using polymer-supported palladium–N-heterocyclic carbene complex demonstrates an innovative approach to synthesizing N-substituted phthalimides, highlighting the versatility and reactivity of isoindole frameworks in organic synthesis (Khedkar et al., 2012).

Propriétés

IUPAC Name |

(3aR,7aS)-2-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12-5-4-6-13(9-12)10-21-11-19-18(20-21)22-16(23)14-7-2-3-8-15(14)17(22)24/h4-6,9,11,14-15H,2-3,7-8,10H2,1H3/t14-,15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOIXWIBWGTAM-GASCZTMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC(=N2)N3C(=O)C4CCCCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2C=NC(=N2)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)

![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)

![3-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625236.png)